molecular formula C6H7F7 B3042773 1,1,1,2,2,3,3-Heptafluorohexane CAS No. 678-98-8

1,1,1,2,2,3,3-Heptafluorohexane

Cat. No.: B3042773
CAS No.: 678-98-8
M. Wt: 212.11 g/mol
InChI Key: XMEPUXUKDYDDDY-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluorohexane is a fluorinated organic compound with the molecular formula C6H7F7. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it valuable in specialized chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluorohexane can be synthesized through several methods, including the fluorination of hexane derivatives. One common approach involves the use of transition-metal-catalyzed fluoroalkylation reactions. These reactions typically employ catalysts such as copper or palladium to introduce fluorine atoms into the hexane backbone .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents under controlled conditions to achieve high yields of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the efficient incorporation of fluorine atoms .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated hydrocarbons and derivatives, which have applications in different fields .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluorohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluorohexane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing chemical reactions and pathways. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,2,3,3-Heptafluorohexane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in specialized applications where other fluorinated compounds may not be as effective .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEPUXUKDYDDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895153
Record name 1,1,1,2,2,3,3-Heptafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-98-8
Record name 1,1,1,2,2,3,3-Heptafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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